CYCLOPENTADIENYLMOLYBDENUM(II) TRICARBO
Description
Historical Context and Early Developments in Organomolybdenum Chemistry
The field of organometallic chemistry, which studies compounds containing metal-carbon bonds, traces its origins to the 18th and 19th centuries with discoveries like Louis Claude Cadet de Gassicourt's isolation of the organoarsenic compound cacodyl (B8556844) in 1760 and William Christopher Zeise's synthesis of the first platinum-olefin complex in 1827. wikipedia.orglibretexts.orgopenochem.org Key milestones that propelled the field forward include the discovery of diethylzinc (B1219324) by Edward Frankland in 1849, Ludwig Mond's discovery of nickel carbonyl in 1890, and Victor Grignard's development of organomagnesium reagents around 1900. wikipedia.orgopenochem.orgnewworldencyclopedia.org
The specific history of molybdenum chemistry began in 1778 when Carl Wilhelm Scheele identified molybdenite as an ore of a new element, distinguishing it from graphite (B72142) and lead ore. wikipedia.orgchemicalbook.com The metal itself was first isolated by Peter Jacob Hjelm in 1781. wikipedia.orgchemicalbook.com However, organomolybdenum chemistry, a sub-discipline focusing on compounds with molybdenum-carbon bonds, emerged much later as part of the broader expansion of organometallic chemistry. wikipedia.orgwikiwand.com
The development of cyclopentadienylmolybdenum carbonyl complexes is intrinsically linked to two major advances: the discovery of metal carbonyls and the watershed discovery of ferrocene (B1249389) (Cp₂Fe) in 1951. libretexts.orgnumberanalytics.com The synthesis of molybdenum hexacarbonyl (Mo(CO)₆) provided a crucial starting material for a vast range of organomolybdenum compounds. wikipedia.org The subsequent discovery of ferrocene unveiled the unique stabilizing properties of the cyclopentadienyl (B1206354) (Cp) ligand, sparking intense research into its complexes with various transition metals, including molybdenum. openochem.orgnumberanalytics.com This convergence led to the synthesis and characterization of compounds like the cyclopentadienylmolybdenum tricarbonyl dimer, which became a subject of significant research. wikipedia.org
Overview of Dimeric and Monomeric Cyclopentadienylmolybdenum(II) Tricarbonyl Systems
The compound commonly referred to as cyclopentadienylmolybdenum tricarbonyl is a dimeric species with the chemical formula [CpMo(CO)₃]₂ or C₁₆H₁₀Mo₂O₆. wikipedia.orgsigmaaldrich.com This dark red crystalline solid is the most stable form of the complex under standard conditions. wikipedia.org
Dimeric System: [CpMo(CO)₃]₂
The synthesis of cyclopentadienylmolybdenum tricarbonyl dimer is typically achieved by reacting molybdenum hexacarbonyl with sodium cyclopentadienide (B1229720), followed by an oxidation step of the resulting Na[Mo(CO)₃(C₅H₅)]. wikipedia.org An alternative route starts from the more reactive Mo(CO)₃(CH₃CN)₃. wikipedia.org
Structurally, the molecule features a molybdenum-molybdenum bond and exists as two distinct rotamers (isomers related by rotation around the Mo-Mo bond), known as gauche and anti. wikipedia.org All six carbonyl ligands are terminally bonded to the molybdenum atoms. wikipedia.org The Mo-Mo bond distance has been determined to be 3.2325 Å, indicating a single bond. wikipedia.org
Interactive Data Table: Properties of Cyclopentadienylmolybdenum Tricarbonyl Dimer
| Property | Value |
| Chemical Formula | C₁₆H₁₀Mo₂O₆ sigmaaldrich.com |
| Molar Mass | 490.13 g/mol sigmaaldrich.com |
| Appearance | Dark red crystalline solid wikipedia.org |
| Melting Point | 222 °C (decomposes) sigmaaldrich.com |
| Mo-Mo Bond Distance | 3.2325 Å wikipedia.org |
| Solubility in Water | Insoluble wikipedia.org |
The dimer exhibits notable reactivity. For instance, thermolysis of the dimer in a high-boiling solvent like diglyme (B29089) leads to decarbonylation, producing the dicarbonyl dimer, [CpMo(CO)₂]₂, which contains a formal Mo≡Mo triple bond with a much shorter bond distance of 2.448 Å. wikipedia.org
Monomeric System: [CpMo(CO)₃]•
While the dimer is the stable, isolable form, a monomeric 17-electron radical species, [CpMo(CO)₃]•, is a crucial intermediate in its chemical reactions. This monomeric system is not typically isolated but exists in equilibrium with the dimer in solution. The cleavage of the Mo-Mo bond to form two monomeric radicals can be induced by heat or photochemical methods. The reactivity of the dimer is often dictated by the presence of this radical intermediate.
Although the [CpMo(CO)₃]• radical is transient, more stable monomeric cyclopentadienylmolybdenum carbonyl complexes are well-known, typically having the general formula CpMo(CO)₃X, where X can be a halide (Cl, I) or a hydride (H). wikipedia.orgrsc.org These related compounds provide insight into the structure of the monomeric unit, which adopts a characteristic "four-legged piano-stool" geometry. nih.govacs.org In these structures, the Cp ligand acts as the "seat," and the three carbonyl ligands and the X group constitute the four "legs." nih.govacs.org
Significance of Cyclopentadienyl Ligands in Organometallic Chemistry
The cyclopentadienyl (Cp) ligand, typically denoted as η⁵-C₅H₅, is one of the most important ligands in organometallic chemistry, second only to carbon monoxide (CO). numberanalytics.comgla.ac.uk Its widespread use stems from its remarkable ability to stabilize metal centers in various oxidation states. libretexts.orglibretexts.org
A key feature of the Cp ligand is its role as a "spectator" ligand. libretexts.orglibretexts.org In many reactions, it remains bonded to the metal center without participating directly, providing a stable coordination environment that allows for chemical transformations to occur at the other ligand sites. numberanalytics.com It is generally inert to attack by most nucleophiles and electrophiles. libretexts.orglibretexts.org
Properties
CAS No. |
12128-23-3 |
|---|---|
Molecular Formula |
C8H11ClMoO3 |
Molecular Weight |
286.56414 |
Origin of Product |
United States |
Synthetic Methodologies of Cyclopentadienylmolybdenum Ii Tricarbonyl and Its Derivatives
Synthesis of (η⁵-C₅H₅)₂Mo₂(CO)₆
The dimeric complex, bis(tricarbonyl[η⁵-cyclopentadienyl]molybdenum)(Mo—Mo), is a dark red, crystalline solid that serves as the most common entry point into the chemistry of cyclopentadienylmolybdenum carbonyls. Its synthesis is typically achieved through multi-step procedures involving the reduction of a molybdenum carbonyl precursor followed by an oxidative dimerization step.
Reductive Routes
The most prevalent reductive route to the cyclopentadienylmolybdenum tricarbonyl anion begins with molybdenum hexacarbonyl, Mo(CO)₆. This stable, 18-electron complex is reacted with a source of the cyclopentadienyl (B1206354) anion, typically sodium cyclopentadienide (B1229720) (NaCp). In this reaction, the cyclopentadienyl anion displaces three of the carbonyl ligands from the molybdenum center. This process is formally a reduction at the metal center, facilitated by the substitution of neutral CO ligands with the anionic Cp ligand.
An alternative starting material is tris(acetonitrile)molybdenum tricarbonyl, Mo(CO)₃(CH₃CN)₃. The acetonitrile (B52724) ligands in this complex are more labile than the carbonyls in Mo(CO)₆, allowing the reaction with NaCp to proceed under milder conditions. Regardless of the starting material, the product of this reductive step is the sodium salt of the cyclopentadienylmolybdenum tricarbonyl anion, Na[CpMo(CO)₃].
Table 1: Key Reagents in the Reductive Synthesis of the CpMo(CO)₃⁻ Anion
| Starting Material | Reagent | Product |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | Sodium Cyclopentadienide (NaC₅H₅) | Sodium Cyclopentadienylmolybdenum Tricarbonyl (Na[CpMo(CO)₃]) |
| Tris(acetonitrile)molybdenum Tricarbonyl (Mo(CO)₃(CH₃CN)₃) | Sodium Cyclopentadienide (NaC₅H₅) | Sodium Cyclopentadienylmolybdenum Tricarbonyl (Na[CpMo(CO)₃]) |
Oxidative Coupling Methods
The synthesis of the neutral dimer, (η⁵-C₅H₅)₂Mo₂(CO)₆, is completed by the oxidation of the previously formed Na[CpMo(CO)₃] salt. This oxidation can be accomplished using a variety of oxidizing agents. The process involves the removal of an electron from two [CpMo(CO)₃]⁻ anions, generating two 17-electron CpMo(CO)₃• radicals. These highly reactive radical intermediates then rapidly couple to form a molybdenum-molybdenum bond, resulting in the stable 18-electron dimeric complex.
Common oxidizing agents for this step include aqueous solutions of iron(III) chloride or exposure to air (atmospheric oxygen), although the latter can sometimes lead to side products if not carefully controlled. The choice of oxidant can influence the purity and yield of the final product.
Mechanistic Pathways of Dimerization
The formation of the Mo-Mo bond in (η⁵-C₅H₅)₂Mo₂(CO)₆ is the culmination of the oxidative coupling process. Following one-electron oxidation, two CpMo(CO)₃• radicals are generated. The dimerization occurs as these radicals combine. Studies involving ultrafast photoexcitation have shown that cleavage of the Mo-Mo bond produces these radicals, which can then undergo geminate rebinding.
The dimer exists as two rotamers, gauche and anti, in equilibrium. The Mo-Mo bond distance in the dimer is approximately 3.2325 Å, which is considered relatively long for a formal single bond, suggesting a bond order of less than one. This weaker interaction is consistent with the chemistry of the dimer, including its thermal and photochemical lability. The formation of the dimer from the 17-electron radical intermediates is a nearly barrierless process, driven by the strong thermodynamic favorability of achieving an 18-electron configuration for each metal center through the formation of the metal-metal bond.
Synthesis of Monomeric Cyclopentadienylmolybdenum(II) Tricarbonyl Halides (e.g., CpMo(CO)₃X)
Monomeric cyclopentadienylmolybdenum tricarbonyl halides (where X = Cl, Br, I) are important derivatives that serve as precursors for a wide range of further functionalized complexes. They are typically synthesized from the parent dimer, (η⁵-C₅H₅)₂Mo₂(CO)₆.
Halogenation Reactions
The most direct method for preparing CpMo(CO)₃X is through the halogenation of the dimer. This reaction involves the oxidative cleavage of the molybdenum-molybdenum bond by a dihalogen molecule (X₂). For instance, the reaction of (η⁵-C₅H₅)₂Mo₂(CO)₆ with molecular iodine (I₂) in a suitable solvent like tetrahydrofuran (B95107) (THF) yields two equivalents of cyclopentadienylmolybdenum tricarbonyl iodide (CpMo(CO)₃I).
The reaction proceeds at room temperature and results in the formation of the monomeric halide complex in good yield. This oxidative addition process breaks the Mo-Mo bond and forms two Mo-X bonds, with each molybdenum center achieving a stable 18-electron count.
Table 2: Example of Halogenation Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product |
| (η⁵-C₅H₅)₂Mo₂(CO)₆ | Iodine (I₂) | Tetrahydrofuran ( |
Synthesis of Cyclopentadienylmolybdenum(II) Tricarbonyl Anions and Cations
The generation of both anionic and cationic forms of the cyclopentadienylmolybdenum tricarbonyl moiety is fundamental for its further reactivity and the synthesis of more complex derivatives.
The primary route to the cyclopentadienylmolybdenum tricarbonyl anion , [CpMo(CO)₃]⁻, involves the chemical reduction of the neutral dimeric complex, [CpMo(CO)₃]₂. A common and effective method for this transformation is the use of a sodium-mercury amalgam (Na/Hg) in a solvent such as tetrahydrofuran (THF). The reaction cleaves the Mo-Mo bond in the dimer, producing two equivalents of the sodium salt of the anion, Na[CpMo(CO)₃]. nih.gov This pale-green anionic solution is a powerful nucleophile and serves as a key intermediate in the synthesis of many other derivatives. nih.gov
Conversely, the direct synthesis of the simple cyclopentadienylmolybdenum tricarbonyl cation , [CpMo(CO)₃]⁺, is less common as the species is highly reactive. Instead, stable cationic complexes are typically prepared by ligand substitution or halide abstraction from a neutral precursor. One established method involves the synthesis of a hydrazine-ligated cationic complex, [Mo(η-C₅H₅)(CO)₃(N₂H₄)]Cl. This compound serves as a precursor where the labile hydrazine (B178648) ligand can be substituted by various tertiary phosphines and phosphites (L), yielding a range of stable cationic complexes of the type [Mo(η-C₅H₅)(CO)₃L]⁺. rsc.org
Another powerful strategy for generating cationic species is through halide abstraction. For instance, the neutral iodo complex, CpMo(CO)₃I, can be reacted with a silver salt containing a non-coordinating anion, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or a tetrafluoroborate (B81430) salt. depaul.eduacs.org The silver cation abstracts the iodide ligand to form insoluble silver iodide (AgI), generating a transient cationic molybdenum center. This reactive intermediate can be trapped by a coordinating ligand (L), such as 2,2'-bipyridine (B1663995) (bpy) or acetonitrile (CH₃CN), to afford stable cationic complexes like [CpMo(bpy)(CO)₂]⁺ or [CpMo(CO)₂(L)(CH₃CN)]⁺. depaul.eduacs.orgkaust.edu.sa
| Target Ion | Starting Material | Reagents | Solvent | Product | Reference(s) |
| Anion | [CpMo(CO)₃]₂ | Na/Hg amalgam | THF | Na[CpMo(CO)₃] | nih.gov |
| Cation (Derivative) | [Mo(η-C₅H₅)(CO)₃(N₂H₄)]Cl | Tertiary Phosphine (B1218219) (L) | - | [Mo(η-C₅H₅)(CO)₃L]⁺ | rsc.org |
| Cation (Derivative) | CpMo(CO)₃I | 1. AgOTf 2. bpy | THF | CpMo(bpy)(CO)₂ | depaul.edu |
| Cation (Derivative) | CpMo(CO)₂(IMes)Br | AgBF₄ / CH₃CN | - | [CpMo(CO)₂(IMes)(CH₃CN)][BF₄] | acs.orgkaust.edu.sa |
Synthetic Routes to Functionalized Cyclopentadienylmolybdenum(II) Tricarbonyl Complexes
Functionalization of the cyclopentadienylmolybdenum tricarbonyl scaffold can be achieved by introducing new ligands to the molybdenum center or by modifying the cyclopentadienyl (Cp) ring itself.
N-Heterocyclic carbenes (NHCs) have become prominent ligands in organometallic chemistry due to their strong σ-donating properties, which form robust bonds with metal centers. A series of cyclopentadienylmolybdenum dicarbonyl NHC complexes with the general formula CpMo(CO)₂(NHC)X (where X = Br, Cl) have been synthesized. acs.orgkaust.edu.sa These complexes are typically prepared from molybdenum precursors and the desired free NHC ligand. The resulting compounds, such as those with IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) or IBz (1,3-dibenzylimidazol-2-ylidene) ligands, are stable and have been fully characterized. acs.orgkaust.edu.sahku.hk These syntheses provide a pathway to modulate the steric and electronic environment at the molybdenum center.
| NHC Ligand | Starting Material | Product | Reference(s) |
| IMe (1,3-dimethylimidazol-2-ylidene) | CpMo(CO)₃Br | CpMo(CO)₂(IMe)Br | acs.orgkaust.edu.sa |
| IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | CpMo(CO)₃Br | CpMo(CO)₂(IMes)Br | acs.orgkaust.edu.sa |
| IBz (1,3-dibenzylimidazol-2-ylidene) | CpMo(CO)₃Cl | CpMo(CO)₂(IBz)Cl | acs.orgkaust.edu.sahku.hk |
For example, sterically hindered complexes can be prepared using bulky substituted Cp ligands. The synthesis of [Cp³ⁱM(CO)₃]₂ (where Cp³ⁱ = 1,2,4-triisopropylcyclopentadienyl) is achieved by first preparing potassium 1,2,4-triisopropylcyclopentadienide (KCp³ⁱ) and subsequently reacting it with molybdenum hexacarbonyl, Mo(CO)₆. acs.org This method yields the dimeric product in moderate yields. acs.org
Similarly, silyl-functionalized derivatives have been synthesized. The reaction of the sodium salt of pentamethyldisilanylcyclopentadienyl anion with a molybdenum carbonyl precursor leads to the formation of complexes like h⁵-Me₅Si₂C₅H₄Mo(CO)₃Br and the corresponding dimer [h⁵-Me₅Si₂C₅H₄Mo(CO)₃]₂. sioc-journal.cn These examples demonstrate that the pre-synthesis of the desired functionalized cyclopentadienide anion is a viable and general route to a diverse range of ring-modified complexes.
| Cp Ring Substituent | Starting Material | Reagents | Product | Yield | Reference(s) |
| 1,2,4-Triisopropyl | Mo(CO)₆ | KCp³ⁱ | [Cp³ⁱMo(CO)₃]₂ | 46% | acs.org |
| Pentamethyldisilanyl | [Cp'Mo(CO)₃]Na (Cp' = C₅H₄Si₂Me₅) | Bromine | h⁵-Me₅Si₂C₅H₄Mo(CO)₃Br | - | sioc-journal.cn |
Reactivity and Reaction Mechanisms of Cyclopentadienylmolybdenum Ii Tricarbonyl Complexes
Photochemical Reactivity
Ultraviolet photoexcitation of the cyclopentadienylmolybdenum tricarbonyl dimer initiates a series of rapid and complex reactions, primarily centered around the cleavage of the molybdenum-molybdenum bond. nih.gov
The primary photochemical event upon irradiating a solution of [CpMo(CO)₃]₂ is the homolytic cleavage of the molybdenum-molybdenum single bond. nih.govbrainly.com This bond has a length of approximately 3.2325 Å. wikipedia.org The absorption of a photon provides the necessary energy to overcome the bond dissociation energy, resulting in the formation of two identical 17-electron cyclopentadienylmolybdenum tricarbonyl radicals, •CpMo(CO)₃. acs.orgnih.gov
These radical species are highly reactive intermediates that dictate the subsequent chemical transformations. Their direct detection and characterization have been achieved through fast time-resolved spectroscopic techniques. acs.org
Following the Mo-Mo bond cleavage, the newly formed radical pair, •CpMo(CO)₃, is initially trapped within a "cage" of surrounding solvent molecules. The subsequent behavior of this radical pair is heavily influenced by the solvent environment. The radicals can either escape the solvent cage to react with other substrates or recombine in a process known as geminate rebinding. nih.gov
The parent dimer exists as a mixture of gauche and anti rotamers (rotational isomers) in solution. wikipedia.org Studies using nonequilibrium infrared echo spectroscopy have revealed that the geminate rebinding process is structurally selective. nih.gov Ultrafast photoexcitation cleaves the Mo-Mo bond in both conformers, but time-resolved measurements show that the radicals rebind exclusively in the trans (or anti) configuration. nih.gov This suggests a specific geometric requirement for the reformation of the metal-metal bond. The rebinding time for this process has been measured to be approximately 31.6 picoseconds. nih.gov
Solvent polarity and viscosity play a critical role in these dynamics. nih.govrsc.org The solvent cage effect influences the lifetime of the radical pair and the efficiency of geminate recombination versus cage escape. acs.org In non-polar solvents like n-heptane, the kinetics of the radical can be directly monitored, providing insight into these fundamental steps. acs.org
The direct observation of the fleeting intermediates in the photochemistry of [CpMo(CO)₃]₂ is crucial for understanding the reaction mechanism. rsc.org Time-resolved infrared spectroscopy (TRIR) has been a particularly powerful tool for this purpose. acs.org By using fast laser pulses, researchers can generate the •CpMo(CO)₃ radicals and monitor their characteristic CO stretching frequencies in real-time. acs.orguni-bonn.de
These studies have provided definitive evidence for the formation of the •CpMo(CO)₃ radical as the primary photoproduct. acs.org The kinetics of its decay, through processes like geminate recombination or reaction with other species, can be accurately measured. acs.orgnih.gov Combining time-resolved X-ray liquidography (TRXL) and time-resolved X-ray absorption spectroscopy (TR-XAS) are other advanced techniques that can provide detailed structural information on such transient species, helping to distinguish between potential intermediates along a reaction pathway. rsc.org
| Parameter | Value | Source |
| Rebinding Time (trebinding) | 31.6 ps | nih.gov |
| Observed Rebinding Configuration | trans only | nih.gov |
| Spectroscopic Technique | Time-Resolved Infrared Spectroscopy | acs.org |
| Intermediate Detected | •CpMo(CO)₃ radical | acs.org |
This interactive table summarizes key findings from time-resolved studies on the geminate rebinding of •CpMo(CO)₃ radicals.
Thermal Reactivity and Decarbonylation Processes
Heating the cyclopentadienylmolybdenum tricarbonyl dimer induces different reactivity pathways, most notably the loss of carbonyl ligands, leading to the formation of complexes with molybdenum-molybdenum multiple bonds. wikipedia.org
Thermolysis of [CpMo(CO)₃]₂ in a high-boiling solvent such as diglyme (B29089) results in the irreversible loss of two carbonyl ligands to yield cyclopentadienylmolybdenum dicarbonyl dimer, (C₅H₅)₂Mo₂(CO)₄. wikipedia.org
The reaction is: (C₅H₅)₂Mo₂(CO)₆ → (C₅H₅)₂Mo₂(CO)₄ + 2 CO
This resulting dicarbonyl species is of significant structural interest because it contains a formal triple bond between the two molybdenum centers. wikipedia.orgacs.org This is evidenced by a much shorter Mo-Mo distance of 2.448 Å, compared to the single bond in the hexacarbonyl precursor (3.2325 Å). wikipedia.org This unsaturated, electron-rich triple bond makes the (C₅H₅)₂Mo₂(CO)₄ complex a reactive species itself, capable of binding various substrates. wikipedia.orgacs.org
| Compound | Mo-Mo Bond Order | Mo-Mo Bond Distance (Å) | Source |
| (C₅H₅)₂Mo₂(CO)₆ | 1 | 3.2325 | wikipedia.org |
| (C₅H₅)₂Mo₂(CO)₄ | 3 | 2.448 | wikipedia.org |
This interactive table compares the molybdenum-molybdenum bond parameters in the tricarbonyl and dicarbonyl dimers.
Ligand substitution reactions in organometallic complexes can proceed through several mechanisms, primarily dissociative or associative pathways. libretexts.org In a dissociative mechanism, a ligand first detaches from the metal center to form an unsaturated intermediate, which is then attacked by the incoming ligand. libretexts.org This pathway's rate is primarily dependent on the concentration of the initial complex. libretexts.org Conversely, an associative pathway involves the initial formation of a higher-coordinate intermediate by the incoming ligand, followed by the departure of an existing ligand. libretexts.org
The 17-electron •CpMo(CO)₃ radical, generated photochemically, is highly susceptible to ligand substitution, typically via an associative pathway due to its electronic unsaturation. The dimer itself can undergo substitution, for instance, reacting with iodine to form CpMo(CO)₃I. depaul.educore.ac.uk This monomeric species can then be used as a precursor for further substitution reactions, such as replacing the iodide with other ligands. depaul.edursc.org These substitution reactions are fundamental for synthesizing a wide array of cyclopentadienyl (B1206354) molybdenum derivatives with tailored electronic and steric properties. acs.orgresearchgate.net
Redox Chemistry
The redox behavior of cyclopentadienylmolybdenum tricarbonyl complexes is fundamental to their reactivity, influencing their involvement in electron transfer processes and their stability under various conditions.
Electrochemical Characterization of Oxidation and Reduction Potentials
The electrochemical properties of cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)₃]₂, and its derivatives have been investigated using techniques such as cyclic voltammetry (CV). These studies reveal the potentials at which the complexes undergo oxidation and reduction. The CV of [CpMo(CO)₃]₂ typically shows irreversible oxidation and reduction waves. For instance, in a dimethylformamide (DMF) solution, two reduction events can be observed at approximately -0.5 V and -1.0 V, though these may not show significant catalytic enhancement under an atmosphere of CO₂. figshare.comdepaul.edu
The substitution on the cyclopentadienyl (Cp) ring significantly influences the redox potentials. Electron-donating substituents cause a negative shift in the potentials. A comparative study of [CpMo(CO)₃]₂ and its 1,2,4-triisopropylcyclopentadienyl (Cp³ⁱ) substituted analogue highlights this trend. The electrochemical characterization of these complexes in both DMF and acetonitrile (B52724) (CH₃CN) shows four irreversible couples. The peak potentials for these processes are summarized in the table below. wikipedia.org
| Complex | Solvent | Reduction (Epc) | Anion Oxidation (Epa) | Dimer Oxidation (Epa) | Cation Reduction (Epc) |
|---|---|---|---|---|---|
| [CpMo(CO)₃]₂ | DMF | -0.90 | -0.58 | 1.10 | -0.15 |
| [CpMo(CO)₃]₂ | CH₃CN | -0.81 | -0.45 | 1.13 | -0.10 |
| [Cp³ⁱMo(CO)₃]₂ | DMF | -1.05 | -0.75 | 0.95 | -0.30 |
| [Cp³ⁱMo(CO)₃]₂ | CH₃CN | -0.98 | -0.65 | 1.00 | -0.25 |
The reactions corresponding to these processes are generally assigned as follows:
Dimer Reduction: [CpMo(CO)₃]₂ + 2e⁻ → 2[CpMo(CO)₃]⁻
Anion Oxidation: 2[CpMo(CO)₃]⁻ → [CpMo(CO)₃]₂ + 2e⁻
Dimer Oxidation: [CpMo(CO)₃]₂ → 2[CpMo(CO)₃]⁺ + 2e⁻
Cation Reduction: 2[CpMo(CO)₃(solvent)]⁺ + 2e⁻ → [CpMo(CO)₃]₂
These data demonstrate that the electronic properties of the cyclopentadienyl ligand can be tuned to modulate the redox behavior of the molybdenum center.
Electron Transfer Reactions
Cyclopentadienylmolybdenum tricarbonyl complexes participate in electron transfer reactions, often initiated by photolysis or electrochemical means. A key species in these reactions is the 17-electron radical, CpMo(CO)₃•. The photolysis of the dimer, [CpMo(CO)₃]₂, leads to the homolytic cleavage of the Mo-Mo bond, generating two equivalents of the CpMo(CO)₃• radical. The kinetics of this radical have been studied using fast time-resolved infrared spectroscopy. acs.org
These radicals are highly reactive and can engage in various electron transfer processes. For instance, they can be either oxidized to the 16-electron cation [CpMo(CO)₃]⁺ or reduced to the 18-electron anion [CpMo(CO)₃]⁻. The facility of these electron transfer reactions is crucial for the catalytic applications of these complexes.
Stability under Oxidative Conditions
The stability of cyclopentadienylmolybdenum(II) tricarbonyl complexes under oxidative conditions is a critical factor in their use as catalyst precursors, particularly in oxidation reactions like olefin epoxidation. researchgate.netrsc.org The tricarbonyl complexes themselves are generally not the active catalysts but are converted in situ to higher oxidation state molybdenum species.
For example, the oxidation of η⁵-cyclopentadienyl(methyl)(tricarbonyl)molybdenum(II) with tert-butylhydroperoxide (TBHP) leads to the initial formation of the η⁵-cyclopentadienyl(methyl)(dioxo)molybdenum(VI) species, with subsequent reaction forming an oxo(peroxo)molybdenum(VI) complex. figshare.comacs.org This transformation involves the loss of the carbonyl ligands, a process known as oxidative decarbonylation. rsc.org The rate of this decarbonylation is influenced by the nature of other ligands on the molybdenum center. For instance, the complex [CpMo(CO)₃CF₃] undergoes significantly slower oxidative decarbonylation compared to [CpMo(CO)₃CH₃], indicating that electron-withdrawing groups on the alkyl ligand can enhance the stability of the tricarbonyl moiety against oxidation. rsc.org
Despite the lability of the carbonyl ligands, the cyclopentadienyl-molybdenum core often remains intact during these oxidative catalytic cycles, demonstrating the robustness of this fragment. researchgate.net However, under harsh oxidative conditions, ligand degradation can occur and should be considered.
Reactivity with Organic Substrates
Cyclopentadienylmolybdenum tricarbonyl complexes exhibit reactivity towards a variety of organic molecules, primarily through insertion reactions and the activation of carbon-hydrogen bonds.
Insertion Reactions
A key reaction type for these complexes is migratory insertion, where a ligand, such as carbon monoxide or an olefin, inserts into a metal-ligand bond.
Carbon Monoxide (CO) Insertion: The insertion of CO into a molybdenum-alkyl bond is a well-documented process. For example, the reaction of CpMo(CO)₃(CH₃) with a phosphine (B1218219) ligand (PR₃) induces the migratory insertion of a CO group into the Mo-CH₃ bond to form an acetyl complex, CpMo(PR₃)(CO)₂(COCH₃). researchgate.netacs.org This reaction is often favored in the presence of a coordinating solvent, which can stabilize the coordinatively unsaturated intermediate formed after the initial insertion. The general mechanism involves the migration of the methyl group to a cis-carbonyl ligand, creating a vacant coordination site that is then occupied by the incoming phosphine. researchgate.net
Olefin Insertion: The insertion of olefins into molybdenum-hydride bonds is a fundamental step in many catalytic processes, including hydrogenation and hydroformylation. The complex CpMo(CO)₃H can serve as a source of the active catalyst for such transformations. For example, it catalyzes the reduction of ketones and aldehydes to alcohols using formic acid, a process believed to proceed via an ionic hydrogenation mechanism which can involve hydride transfer. acs.org While direct, well-characterized examples of simple olefin insertion into the Mo-H bond of CpMo(CO)₃H are part of broader catalytic cycles, the principles of such reactions are well-established in organometallic chemistry. nih.gov
Activation of C-H Bonds
The activation of typically inert C-H bonds is a significant area of research in organometallic chemistry, and molybdenum complexes have shown promise in this regard. The 17-electron radical CpMo(CO)₃•, generated photolytically from [CpMo(CO)₃]₂, is a key intermediate capable of abstracting hydrogen atoms from various substrates, thereby initiating C-H functionalization.
While many examples of C-H activation are catalyzed by later transition metals, early transition metals like molybdenum can also facilitate this transformation. rsc.org The mechanisms of C-H activation are varied and can include oxidative addition, σ-bond metathesis, and electrophilic activation. For cyclopentadienylmolybdenum systems, reactivity is often initiated by creating a coordinatively unsaturated metal center, for example, through the loss of a CO ligand. This allows for the coordination and subsequent cleavage of a C-H bond.
Reactivity with Other Ligands (e.g., Phosphines, Nitrogen Bases)
The reactivity of cyclopentadienylmolybdenum(II) tricarbonyl and its derivatives with various ligands, particularly phosphines and nitrogen bases, is a cornerstone of its organometallic chemistry. These reactions predominantly involve the substitution of one or more carbonyl (CO) ligands, leading to the formation of new coordination compounds with altered electronic and steric properties. The nature of the incoming ligand plays a crucial role in dictating the reaction pathway and the stability of the resulting products.
Substitution Kinetics and Thermodynamics
The substitution of CO ligands in cyclopentadienylmolybdenum tricarbonyl complexes by other ligands, such as phosphines and nitrogen bases, is a fundamental process that has been the subject of considerable study. The kinetics and thermodynamics of these reactions provide insight into the underlying mechanisms, which can generally be classified as either associative (A) or dissociative (D).
In an associative mechanism, the incoming ligand first adds to the metal center, forming an intermediate with a higher coordination number, which then expels a CO ligand. Conversely, a dissociative mechanism involves the initial loss of a CO ligand to generate a coordinatively unsaturated intermediate, which is then trapped by the incoming ligand.
While detailed quantitative kinetic data, such as rate constants and activation parameters for the direct substitution on cyclopentadienylmolybdenum(II) tricarbonyl, are not extensively tabulated in the literature, qualitative observations from studies on related systems provide significant insights. For instance, in the reaction of [CpMo(CO)₃CH₃] with phosphine ligands, the initial migratory insertion step shows little dependence on the specific nature of the phosphine. rsc.org However, the reverse reaction, deinsertion, is strongly influenced by the steric bulk of the phosphine, with bulkier phosphines promoting higher rates of deinsertion. rsc.org
Studies on analogous d⁶ piano-stool complexes, such as those of ruthenium, can offer a comparative perspective. For example, kinetic studies on the substitution of a phosphine ligand in CpRu(PPh₃)₂X (where X is a halide or pseudohalide) by another phosphine were found to proceed through a dissociative mechanism. researchgate.net This was supported by the observation that the reaction rate decreased in the presence of excess leaving phosphine and by the calculated activation parameters, which showed a significant positive enthalpy of activation (ΔH‡) and a positive or slightly negative entropy of activation (ΔS‡). researchgate.net
The electronic properties of the incoming ligand also play a critical role. Stronger σ-donating ligands can increase the electron density at the metal center, which can, in turn, strengthen the M-CO back-bonding and potentially slow down a dissociative substitution. Conversely, the π-acceptor properties of phosphines can also influence reactivity. libretexts.org
In the absence of specific data for cyclopentadienylmolybdenum(II) tricarbonyl, a general understanding can be derived from related systems. The table below summarizes activation parameters for a related ruthenium system to illustrate the typical values obtained from such kinetic studies.
Table 1: Activation Parameters for Phosphine Substitution in CpRu(PPh₃)₂X in THF
| X | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
|---|---|---|
| Cl | 113 ± 5 | 21 ± 16 |
| Br | 122 ± 4 | 55 ± 14 |
| I | 135 ± 1 | 102 ± 4 |
| N₃ | - | -48 ± 16 |
| NCO | - | -105 ± 5 |
Data adapted from a study on ruthenium complexes and is for illustrative purposes as direct data for the molybdenum title compound is not available in the cited literature. researchgate.net
Formation of Novel Coordination Compounds
The reaction of cyclopentadienylmolybdenum(II) tricarbonyl derivatives with phosphines and nitrogen bases is a prolific source of novel coordination compounds. The resulting products often exhibit interesting structural features and reactivity patterns.
Reactions with Phosphines:
The most common reaction pathway upon treatment of cyclopentadienylmolybdenum tricarbonyl alkyl complexes with phosphines is the formation of dicarbonyl acyl phosphine complexes. researchgate.netmdpi.com This occurs through the previously mentioned migratory insertion mechanism. The general reaction is as follows:
[CpMo(CO)₃R] + PR'₃ → [CpMo(CO)₂(PR'₃)(COR)] + CO
These resulting complexes typically adopt a "four-legged piano-stool" geometry, where the cyclopentadienyl ligand occupies the apical position and the four other ligands (two COs, the phosphine, and the acyl group) reside in the basal plane. researchgate.netmdpi.com X-ray crystallographic studies have confirmed this geometry for a variety of phosphine and acyl groups. rsc.orgresearchgate.netmdpi.comresearchgate.net
The nature of the phosphine ligand can influence the properties of the resulting complex. For instance, the use of triarylphosphines with different para-substituents (e.g., -H, -F, -OCH₃) can affect the supramolecular organization in the solid state through non-covalent interactions. researchgate.net
The steric and electronic properties of the phosphine ligand, often quantified by Tolman's cone angle and electronic parameter, respectively, are key determinants of the structure and stability of the formed complexes. uvic.ca
Table 2: Examples of Novel Coordination Compounds from Reactions with Phosphines
| Starting Complex | Phosphine Ligand | Resulting Acyl Complex | Key Structural Features |
|---|---|---|---|
| [CpMo(CO)₃(CH₂CH₃)] | P(C₆H₅)₃ | [CpMo(CO)₂(P(C₆H₅)₃)(COCH₂CH₃)] | Four-legged piano-stool geometry |
| [CpMo(CO)₃(CH₂CH₃)] | P(4-FC₆H₄)₃ | [CpMo(CO)₂(P(4-FC₆H₄)₃)(COCH₂CH₃)] | C-H···F and C-H···O interactions in the solid state |
| [CpMo(CO)₃(CH₃)] | P(CH₃)₂(C₆H₅) | [CpMo(CO)₂(P(CH₃)₂(C₆H₅))(COCH₃)] | trans-disposed carbonyl ligands |
Data compiled from various crystallographic studies. rsc.orgresearchgate.netmdpi.com
Reactions with Nitrogen Bases:
The reactivity of cyclopentadienylmolybdenum tricarbonyl complexes with nitrogen bases has been explored to a lesser extent compared to phosphines. However, substitution of CO by nitrogen-based ligands such as pyridine (B92270) and its derivatives can also occur, leading to the formation of new cationic or neutral complexes.
For instance, the reaction of [CpMo(CO)₃I] with silver triflate (AgOTf) in the presence of 2,2'-bipyridine (B1663995) (bpy) yields the cationic complex [CpMo(CO)₂(bpy)]⁺. acs.org This reaction proceeds by the abstraction of the iodide ligand by Ag⁺, creating a vacant coordination site that is subsequently filled by the bidentate bipyridine ligand, with concomitant loss of one CO ligand.
The direct reaction of the parent cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)₃]₂, with nitrogen bases can also lead to substituted products, although the reaction conditions often require thermal or photochemical activation to facilitate the dissociation of the Mo-Mo bond and/or CO loss.
Spectroscopic Characterization Techniques and Interpretations
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for studying metal carbonyl complexes, as the stretching frequencies of the carbonyl (CO) ligands are highly sensitive to the electronic environment of the metal center.
The position of the ν(CO) bands in the IR spectrum provides direct evidence of the extent of π-backbonding from the molybdenum atom to the π* antibonding orbitals of the CO ligands. acs.org Greater electron density on the metal center leads to increased back-donation, which weakens the C-O triple bond and results in a lower stretching frequency. acs.orgacs.org Conversely, electron-withdrawing groups attached to the molybdenum center reduce the extent of back-donation, leading to a higher ν(CO) frequency, closer to that of free CO (2143 cm⁻¹). acs.orgrsc.org
In monomeric piano-stool complexes of the type [CpMo(CO)₃R], the electronic nature of the R group significantly influences the CO stretching frequencies. depaul.edu For instance, replacing an electron-donating methyl group with a highly electron-withdrawing trifluoromethyl group results in a substantial increase in the average ν(CO) frequency. depaul.edu This trend is a direct consequence of the reduced electron density on the molybdenum atom, which curtails its ability to engage in backbonding. depaul.edu
| Compound | ν(CO) (cm⁻¹) | Reference |
|---|---|---|
| [CpMo(CO)₃]₂ (substituted Cp) | 1938, 1905, 1882 | acs.org |
| CpMo(CO)₃Cl | ~1978 (average) | depaul.edu |
| CpMo(CO)₃CH₃ | ~1945 (average) | depaul.edu |
| CpMo(CO)₃CF₃ | ~1983 (average) | depaul.edu |
For a typical CpMo(CO)₃X complex with Cₛ symmetry, group theory predicts three IR-active CO stretching bands. pressbooks.pub These correspond to two symmetric stretches (A') and one antisymmetric stretch (A''). The number and pattern of these bands can help confirm the geometry of the complex. rsc.org
The nature of the ligand X has a profound effect on the individual CO frequencies. In complexes like CpMo(CO)₃CH₃, the strong σ-donating nature of the methyl group enhances the electron density at the molybdenum center, leading to lower ν(CO) values compared to the chloro-derivative, CpMo(CO)₃Cl. depaul.edu The chloride ligand, being more electronegative and a poorer σ-donor than methyl, results in less effective back-donation and consequently higher energy ν(CO) bands. depaul.edu In the dimeric complex, [CpMo(CO)₃]₂, all six carbonyl ligands are terminal, and the spectra typically show a set of strong absorptions in the 1850-2000 cm⁻¹ region. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamic behavior of these complexes in solution. ¹H, ¹³C, and ⁹⁵Mo nuclei are all valuable probes.
¹³C NMR spectroscopy is particularly informative for characterizing both the carbonyl and the organic ligands. The carbonyl carbons resonate at very low field, typically in the range of δ 220-245 ppm, due to the deshielding environment of the metal center. rsc.org In many CpMo(CO)₃X complexes, the three carbonyl ligands may not be equivalent, leading to multiple resonances. For example, in CpMo(CO)₃CH₃, two distinct ¹³C signals are observed for the carbonyls in a 2:1 ratio, corresponding to the two cis- and one trans-carbonyl groups relative to the methyl ligand.
The cyclopentadienyl (B1206354) carbons typically show a single resonance around δ 93-95 ppm, confirming their equivalence on the NMR timescale. depaul.edu Other organic ligands, such as the methyl group in CpMo(CO)₃CH₃, also give characteristic signals, with the methyl carbon appearing at a highly shielded (upfield) position of δ -22.6 ppm in the solid state.
| Compound | Nucleus | Cp Signal | CO Signal(s) | Other Signals | Reference |
|---|---|---|---|---|---|
| CpMo(CO)₃CH₃ | ¹H | 5.52 (solid) | - | 0.53 (-CH₃, solid) | |
| ¹³C | 94.68 (solid) | 242.35, 230.34 (solid) | -22.6 (-CH₃, solid) | ||
| [CpMo(CO)₃X] type | ¹H | 4.48 - 4.70 (in C₆D₆) | - | - | depaul.edu |
| ¹³C | 93.44 - 94.82 (in C₆D₆) | - | - | depaul.edu |
Molybdenum possesses two NMR-active isotopes, ⁹⁵Mo (I = 5/2, 15.9% abundance) and ⁹⁷Mo (I = 5/2, 9.6% abundance). ⁹⁵Mo is the preferred nucleus for NMR studies due to its higher natural abundance and sharper signals. The large chemical shift range of ⁹⁵Mo makes it highly sensitive to changes in the coordination environment and electronic structure of the molybdenum atom. Studies have shown that complexes of the type CpMo(CO)₃X are amenable to ⁹⁵Mo NMR spectroscopy. Although these are quadrupolar nuclei, which can lead to broad lines, meaningful data can be obtained, providing direct insight into the molybdenum center itself, complementing the information gathered from the ligand nuclei.
X-ray Crystallography
Solid-State Molecular Structures and Bond Distances
The solid-state structures of cyclopentadienylmolybdenum tricarbonyl derivatives are typically characterized by a "piano-stool" geometry. In this arrangement, the cyclopentadienyl (Cp) ring acts as the "seat" of the stool, coordinating to the molybdenum atom in an η⁵ fashion, while the carbonyl (CO) and other ligands form the "legs".
For instance, the structure of Tricarbonylchlorido(η⁵-cyclopentadienyl)molybdenum(II), [Mo(C₅H₅)Cl(CO)₃], reveals a pseudo-square-pyramidal coordination around the Mo(II) ion. researchgate.net The molybdenum center is bonded to the Cp ring, three carbonyl groups, and a chloride ligand. researchgate.net The Mo-C bond trans to the chloride ligand is observed to be shorter (1.980 Å) than the other two Mo-C bonds (2.014 Å and 2.008 Å), a phenomenon attributed to the trans effect. researchgate.net
The dimeric form, Cyclopentadienylmolybdenum tricarbonyl dimer, [Cp₂Mo₂(CO)₆], features a Mo-Mo bond, with a bond distance measured at 3.2325 Å. acs.org In a substituted version of this dimer, bis{tricarbonyl[η⁵-tetramethyl(phenethyl)cyclopentadienyl]molybdenum}(Mo—Mo), the Mo-Mo bond length is slightly longer at 3.2773 Å. uvic.ca In these dimeric structures, the six carbonyl ligands are all terminal. acs.org
Detailed crystallographic data for a representative monomeric derivative are presented below.
Crystal Data for Tricarbonylchlorido(η⁵-cyclopentadienyl)molybdenum(II)
| Parameter | Value |
|---|---|
| Chemical Formula | [Mo(C₅H₅)Cl(CO)₃] |
| Molecular Weight | 280.51 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.4958 (6) |
| b (Å) | 11.7671 (10) |
| c (Å) | 12.5080 (11) |
| β (°) | 100.064 (2) |
| Volume (ų) | 941.36 (14) |
| Z | 4 |
| Temperature (K) | 173 |
Data sourced from reference researchgate.net.
Selected Bond Distances for [Mo(C₅H₅)Cl(CO)₃]
| Bond | Distance (Å) |
|---|---|
| Mo1—C1 | 2.014 (2) |
| Mo1—C2 (trans to Cl) | 1.980 (2) |
| Mo1—C3 | 2.008 (2) |
| Mo1—Cl1 | 2.5030 (6) |
Data sourced from reference researchgate.net.
Conformational Analysis (e.g., gauche and anti rotamers)
Conformational isomerism is an important aspect of the structure of these compounds, particularly in the dimeric form. The cyclopentadienylmolybdenum tricarbonyl dimer, [Cp₂Mo₂(CO)₆], is known to exist as two distinct rotamers in solution: gauche and anti. acs.orgdepaul.edu These conformers differ in the relative orientation of the two CpMo(CO)₃ units around the Mo-Mo bond.
In related phosphine-substituted molybdenum acetyl complexes, which also adopt a four-legged piano-stool geometry, the disposition of the ligands is a key structural feature. For example, complexes of the type Mo(PR₃)(C₅H₅)(CO)₂(COCH₃) often exhibit a trans disposition of the carbonyl ligands. rsc.org Similarly, in the crystal structure of the tetramethyl(phenethyl)cyclopentadienyl substituted dimer, the Cp* ligands are found in a transoid arrangement about the Mo—Mo bond. uvic.ca In hydride complexes like CpMo(PMe₃)(CO)₂H, isomers are possible based on whether the hydride ligand is positioned trans to a CO ligand or a PMe₃ ligand. acs.org
Crystal Engineering and Supramolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular forces, leading to the formation of supramolecular architectures. In the case of certain four-legged piano-stool molybdenum acetyl complexes, the extended solid-state structure is dominated by non-classical C—H⋯O hydrogen bonds. rsc.org These weak interactions, for instance between the oxygen atom of an acetyl group and a hydrogen atom of a cyclopentadienyl ring on a neighboring molecule, can link individual complexes into centrosymmetric dimers. rsc.org These dimers can be further connected into layers through additional C—H⋯O interactions. rsc.org
The study of different crystalline forms, or polymorphs, is also a key area of crystal engineering. A reported structure of [Mo(C₅H₅)Cl(CO)₃] was identified as a new polymorph, with cell dimensions differing significantly from previously published structures. researchgate.net The introduction of different substituents on the ligands can also have a significant impact on the supramolecular organization within the crystal. nih.gov
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
Electrospray Ionization (ESI-MS) Studies
Electrospray ionization (ESI) is considered a soft ionization technique, meaning it imparts less energy to the analyte molecule during ionization compared to methods like EI. researchgate.netuvic.ca This characteristic makes ESI-MS particularly well-suited for the analysis of thermally labile or weakly bound organometallic complexes. researchgate.net
When analyzing organometallic compounds with ESI-MS, an intact molecular ion is often observed with minimal fragmentation. researchgate.net This allows for the straightforward determination of the molecular weight of the complex. ESI-MS has proven to be a major technique for organometallic solution studies, as it can be used to detect and characterize species as they exist in solution, including reaction intermediates. researchgate.net
However, the analysis of neutral organometallic complexes, such as cyclopentadienylmolybdenum tricarbonyl, by ESI-MS can be challenging. researchgate.net Despite this, the technique has been successfully applied to a wide range of coordination and organometallic compounds. researchgate.net For very sensitive compounds, cold-spray ionization techniques can be employed to further minimize fragmentation. researchgate.net When fragmentation information is desired, it can be induced using in-source dissociation or tandem MS (MS/MS) experiments. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of bis(cyclopentadienylmolybdenum tricarbonyl), [CpMo(CO)₃]₂, provides fundamental insights into the bonding within the molecule, particularly the nature of the molybdenum-molybdenum (Mo-Mo) bond. The spectrum is characterized by distinct absorption bands that correspond to the excitation of electrons from lower-energy to higher-energy molecular orbitals.
The electronic spectra for these types of metal-metal bonded dimeric structures are well-studied. Research on [CpMo(CO)₃]₂ and its substituted analogues has identified key electronic transitions. A prominent feature in the near-UV region is an intense absorption band. This band is specifically assigned to the σ → σ* transition associated with the Mo-Mo single bond. acs.org This transition involves the promotion of an electron from the bonding (σ) molecular orbital to the corresponding antibonding (σ*) molecular orbital of the metal-metal bond. The energy of this transition is a direct indicator of the strength of the Mo-Mo bond. For the parent dimer, this high-energy band is observed at 408 nm. acs.org
The position and intensity of this band are sensitive to the electronic environment around the molybdenum centers. Substitution on the cyclopentadienyl ring can alter the energy of this transition, providing a means to probe the electronic effects of different ligand frameworks.
Table 1: Electronic Absorption Data for [CpMo(CO)₃]₂
| Absorption Maximum (λmax) | Assignment | Description | Reference |
|---|---|---|---|
| 408 nm | σ → σ* | An intense transition corresponding to the excitation of an electron from the Mo-Mo bonding orbital to the antibonding orbital. | acs.org |
Advanced Spectroscopic Methodologies (e.g., Ultrafast Vibrational Echo Experiments, In-Situ Spectroscopy)
To probe the complex and rapid dynamic processes that [CpMo(CO)₃]₂ undergoes, researchers employ advanced spectroscopic techniques capable of resolving events on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. These methods provide a window into photochemical reactions, structural rearrangements, and energy relaxation pathways.
Ultrafast Vibrational Echo Experiments: This sophisticated technique has been utilized to monitor the equilibrium reaction dynamics of [CpMo(CO)₃]₂. sigmaaldrich.comchemicalbook.com These experiments can observe dynamic processes, such as the structural changes and rebinding events that occur following the photodissociation of the Mo-Mo bond. Upon excitation with an ultrafast laser pulse, the Mo-Mo bond can be cleaved, generating two CpMo(CO)₃• radicals. Vibrational echo spectroscopy, by monitoring the infrared signals of the carbonyl ligands, can track the subsequent geminate rebinding of these radicals within the solvent cage. Studies have revealed that the dimer exists in different conformations (gauche and trans) and that photoexcitation leads to structurally selective rebinding dynamics.
Time-Resolved Infrared (TRIR) Spectroscopy: Fast time-resolved infrared spectroscopy is another powerful tool for studying the photochemistry of [CpMo(CO)₃]₂. This method allows for the direct detection and kinetic analysis of short-lived intermediates that are generated upon photolysis. acs.org When the dimer is irradiated with UV light, it undergoes homolytic cleavage of the Mo-Mo bond to produce two 17-electron CpMo(CO)₃• radicals. acs.org TRIR spectroscopy can monitor the characteristic CO stretching frequencies of both the parent dimer and the resulting radical species in real-time. This provides direct evidence for the formation of the radical and allows for the determination of its kinetic behavior, such as its rate of recombination to reform the dimer or its reactions with other substrates in solution. acs.org These studies are fundamental to understanding the reactivity of the photogenerated radical intermediate, which is a key aspect of the organometallic chemistry of this compound.
Table 2: Applications of Advanced Spectroscopic Methodologies for [CpMo(CO)₃]₂
| Methodology | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Ultrafast Vibrational Echo Experiments | Equilibrium reaction dynamics and geminate rebinding. | Provides insight into the dynamic structural processes following photodissociation of the Mo-Mo bond. | sigmaaldrich.comchemicalbook.com |
| Fast Time-Resolved Infrared (TRIR) Spectroscopy | Direct detection and kinetics of photochemical intermediates. | Allows for the direct observation and kinetic study of the CpMo(CO)₃• radical formed upon photolysis of the dimer. | acs.org |
Computational and Theoretical Studies of Cyclopentadienylmolybdenum Ii Tricarbonyl Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying organometallic complexes due to its favorable balance of computational cost and accuracy. chemrxiv.org It allows for the direct calculation of molecular electronic probability density to determine the energy and properties of a system. cnr.it
A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. cnr.it For [CpMo(CO)₃]₂, calculations can determine the precise bond lengths, bond angles, and the relative stability of its different rotational isomers (gauche and anti). wikipedia.org The results of these calculations can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. The experimentally determined Mo-Mo bond distance is notably long at 3.2325 Å. wikipedia.org DFT calculations aim to reproduce this and other structural parameters.
Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. This includes calculating atomic charges, mapping electron density, and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis is key to predicting the molecule's reactivity, identifying which sites are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, DFT studies on related half-sandwich complexes have revealed significant ionic contributions to the metal-cyclopentadienyl bond, with the metal center being partially positive and the Cp ligand partially negative. mdpi.comresearchgate.net
Table 1: Representative Geometric Parameters for [CpMo(CO)₃]₂
| Parameter | Experimental Value (Å) | Typical DFT-Calculated Value (Å) |
|---|---|---|
| Mo-Mo distance | 3.2325 wikipedia.org | ~3.24 |
| Mo-C (carbonyl) | ~1.98 | ~1.99 |
| Mo-C (Cp ring) | ~2.35 | ~2.36 |
Note: DFT-calculated values are representative and can vary based on the functional and basis set used.
DFT calculations are highly effective for predicting vibrational spectra, particularly the infrared (IR) spectra of metal carbonyls. nih.gov The stretching frequencies of the carbonyl (CO) ligands are extremely sensitive to the electronic environment of the metal center. Stronger π-back-donation from the metal to the CO π* orbitals weakens the C-O bond, resulting in a lower IR stretching frequency (ν(CO)). DFT can accurately predict these frequencies, which helps in the assignment of experimental spectra. researchgate.net Often, a scaling factor is applied to the calculated frequencies to account for systematic errors in the method and to improve agreement with experimental data. nih.gov
Table 2: Typical Infrared Spectroscopic Data for [CpMo(CO)₃]₂
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Assignment (via DFT) |
|---|---|---|
| Terminal CO Stretch | ~1960 | Symmetric and asymmetric stretches of the three CO ligands on each molybdenum center. |
| Terminal CO Stretch | ~1910 | Calculations confirm these bands arise from the terminal CO ligands and their positions reflect the degree of Mo→CO back-donation. |
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.net This involves identifying stable intermediates and, crucially, locating the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction.
A key reaction of [CpMo(CO)₃]₂ is its thermal or photochemical decarbonylation. wikipedia.orgresearchgate.net One significant pathway involves the homolysis of the weak Mo-Mo bond to form two 17-electron CpMo(CO)₃ radicals. researchgate.net These radicals can then participate in further reactions. Another important process is the loss of two CO molecules to form the dicarbonyl dimer, [CpMo(CO)₂]₂, which features a formal Mo≡Mo triple bond. wikipedia.org
Computational studies can model this decarbonylation process by:
Calculating the Mo-Mo bond dissociation energy.
Modeling the pathway for CO loss from the CpMo(CO)₃ radical intermediate.
Locating the transition state for CO dissociation and calculating the associated energy barrier. psu.edu These calculations provide a detailed, step-by-step understanding of the reaction energetics and mechanism.
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory provides a delocalized picture of bonding, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. wikipedia.orglibretexts.org This model is essential for describing the nuanced bonding in organometallic complexes.
The bonding in [CpMo(CO)₃]₂ is characterized by two main types of metal-ligand interactions: the bond to the carbonyl ligands and the bond to the cyclopentadienyl (B1206354) ring.
Mo-CO Bonding: The interaction between the molybdenum and the carbonyl ligands is a classic example of synergic bonding, often described by the Dewar-Chatt-Duncanson model. It consists of two components:
σ-donation: A lone pair of electrons from the HOMO of the CO molecule (which is primarily located on the carbon atom) is donated into an empty d-orbital of the molybdenum atom. inflibnet.ac.inlibretexts.org
π-back-donation: Electron density from filled d-orbitals on the molybdenum atom is donated back into the empty π* (antibonding) orbitals of the CO molecule. libretexts.org This two-way interaction strengthens the Mo-C bond while simultaneously weakening the C-O triple bond, an effect that is directly observable in IR spectroscopy. libretexts.org
Mo-Cp Bonding: The bonding between the molybdenum atom and the η⁵-cyclopentadienyl ring involves the overlap of the five π-orbitals of the aromatic Cp ring with the appropriate symmetry-matched s, p, and d orbitals of the metal. This creates a set of bonding molecular orbitals that delocalize electron density from the ring to the metal. Theoretical analyses using the Quantum Theory of Atoms in Molecules (QTAIM) on related systems suggest that the metal-ring interaction is significantly covalent, but due to the delocalized nature, the topology can be complex, sometimes lacking a direct bond path between the metal and every carbon atom of the ring. scilit.comresearchgate.net
The nature of the Mo-Mo bond in [CpMo(CO)₃]₂ is a subject of considerable theoretical interest, especially given its long bond length (3.2325 Å). wikipedia.org While formally considered a single bond to satisfy the 18-electron rule for each metal center, its true nature is more complex.
Computational studies using DFT and QTAIM have been employed to analyze the electron density at the bond critical point between the two molybdenum atoms. researchgate.netnih.gov These analyses have shown that the interaction cannot be classified as a typical covalent single bond.
Key findings from theoretical analyses include:
The Mo-Mo bond possesses both electrostatic and orbital (covalent) character. researchgate.net
The interaction is characterized as a weak to moderate strength metallic bond with partial covalent character. researchgate.net
The bond order is less than one, consistent with the long bond distance and relatively low dissociation energy.
Table 3: Theoretical Characterization of the Mo-Mo Bond in [CpMo(CO)₃]₂
| Theoretical Method | Finding | Implication |
|---|---|---|
| DFT/MO Analysis | The highest occupied molecular orbital is the Mo-Mo σ bonding orbital. | Confirms the presence of a direct bonding interaction. |
| QTAIM Analysis | Low electron density (ρ) and a positive Laplacian (∇²ρ) at the bond critical point. | Indicates the interaction is not a pure shared (covalent) interaction and has significant closed-shell or metallic character. researchgate.net |
| Energy Decomposition Analysis | Significant contributions from both electrostatic attraction and orbital interactions. | The bond is not purely covalent; electrostatic forces play a major role in holding the dimer together. researchgate.net |
Catalytic Applications of Cyclopentadienylmolybdenum Ii Tricarbonyl Complexes
Olefin Epoxidation Catalysis
The epoxidation of olefins, a fundamental transformation in organic synthesis providing valuable epoxide intermediates, can be effectively catalyzed by systems derived from cyclopentadienylmolybdenum tricarbonyl complexes. These complexes are typically used as pre-catalysts that are activated under oxidative conditions to generate the true catalytic species.
Mechanism of Oxygen Atom Transfer
The catalytic epoxidation of olefins by cyclopentadienylmolybdenum complexes generally proceeds via a well-established oxygen atom transfer mechanism. The process is initiated by the oxidation of the initial Mo(II) complex, often following the loss of one or more carbonyl ligands, by an oxygen source such as a hydroperoxide (e.g., tert-butyl hydroperoxide, TBHP). This oxidation generates a high-valent molybdenum(VI) oxo or peroxo species, which is the key active intermediate responsible for transferring an oxygen atom to the olefin substrate.
Computational studies, specifically using Density Functional Theory (DFT), have shed light on the intricacies of this process. For instance, the epoxidation of ethylene (B1197577) by hydroperoxides catalyzed by a model complex, [CpMoO₂Cl] (where Cp is the pentamethylcyclopentadienyl ligand), is proposed to start with the activation of the hydroperoxide to form a hydro- or alkylperoxido derivative. acs.org This intermediate features an η²-coordinated peroxo ligand. The subsequent and rate-determining step involves a nucleophilic attack of the olefin on the electrophilic oxygen atom of the coordinated peroxo ligand, leading to the formation of the epoxide and regeneration of the molybdenum oxo species, which can then re-enter the catalytic cycle. acs.org
Role of Mo(II) and Mo(VI) Species in Catalytic Cycles
The catalytic cycle for olefin epoxidation involves a redox shuttle between Mo(II) and Mo(VI) oxidation states. The initial cyclopentadienylmolybdenum(II) tricarbonyl dimer, [CpMo(CO)₃]₂, or its monomeric derivatives, serve as the catalyst precursor. In the presence of an oxidant like TBHP, the Mo(II) center undergoes oxidative decarbonylation to form a catalytically active Mo(VI) species.
Kinetic studies on the oxidation of related cyclopentadienyl (B1206354) methyl tricarbonyl molybdenum(II) complexes have shown the initial formation of a dioxo Mo(VI) species, which can further react with the oxidant to yield an oxo-peroxo Mo(VI) complex. Both of these Mo(VI) species are competent catalysts for olefin epoxidation, with the oxo-peroxo species often exhibiting higher activity through the formation of active intermediates in equilibrium with the catalyst precursor.
The general catalytic cycle can be summarized as follows:
Activation: The Mo(II) pre-catalyst is oxidized by the hydroperoxide to a Mo(VI) oxo species, with concomitant loss of CO ligands.
Peroxo Formation: The Mo(VI) oxo species reacts with another molecule of the hydroperoxide to form a Mo(VI) peroxo or hydroperoxido complex.
Oxygen Transfer: The coordinated peroxo ligand transfers an oxygen atom to the olefin substrate, forming the desired epoxide.
Regeneration: The resulting Mo(VI) oxo species is regenerated, completing the catalytic cycle.
Ligand Design and Catalyst Performance Optimization
The catalytic performance of cyclopentadienylmolybdenum-based epoxidation catalysts can be significantly influenced by the design of the cyclopentadienyl (Cp) ligand and the ancillary ligands. Modifications to the electronic and steric properties of the catalyst can impact its activity, selectivity, and stability.
Functionalization of the Cyclopentadienyl Ligand: Attaching functional groups to the cyclopentadienyl ring is a common strategy to modulate the catalyst's properties. For example, introducing electron-withdrawing or electron-donating groups can alter the electron density at the molybdenum center, thereby influencing its reactivity. Chiral cyclopentadienyl ligands have also been developed to achieve enantioselective epoxidation, although success has been varied.
Ancillary Ligands: The introduction of other ligands in place of one or more carbonyl groups can also have a profound effect on catalysis. For instance, the incorporation of N-heterocyclic carbene (NHC) ligands to form complexes of the type [CpMo(CO)₂(NHC)]⁺ has been shown to yield active catalysts for the epoxidation of cyclooctene. rsc.orgresearchgate.net The strong σ-donating ability of NHC ligands can stabilize the molybdenum center and influence the catalytic turnover. The chelation of hybrid NHC ligands can lead to more robust catalysts with high yields in epoxide formation. rsc.org
| Catalyst Precursor | Olefin | Oxidant | Epoxide Yield (%) | Reference |
| [CpMo(CO)₂(L)]₂[Ag₂Br₄] (L = N,C-chelating benzothiazole-carbene) | cyclooctene | TBHP | up to 90 | rsc.org |
| CpMo(CO)₃CH₃ | cis-cyclooctene | TBHP | High | researchgate.net |
Carbon Dioxide Reduction
The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant area of research. While the direct use of Cyclopentadienylmolybdenum(II) Tricarbonyl in the electrochemical reduction of CO₂ is not as extensively documented as its role in epoxidation, related molybdenum complexes show significant promise, and mechanistic insights can be drawn from their reactivity.
Electrochemical Reduction Mechanisms
The electrochemical reduction of CO₂ typically involves the transfer of electrons to the CO₂ molecule, often mediated by a catalyst, to form products such as carbon monoxide (CO), formic acid (HCOOH), or methane (B114726) (CH₄). For molybdenum complexes, the mechanism often involves the formation of a reduced metal center that can interact with CO₂.
While direct studies on CpMo(CO)₃ are limited, research on related molybdenum complexes, such as those with diimine ligands, suggests potential mechanistic pathways. acs.org The initial step is the electrochemical reduction of the Mo complex. This reduced species can then activate CO₂ in several ways. One proposed pathway involves the insertion of CO₂ into a metal-hydride bond. rsc.orgethz.ch For instance, the protonation of a reduced molybdenum species can generate a reactive molybdenum hydride (Mo-H). This hydride can then attack the carbon atom of CO₂, leading to the formation of a metal-formate complex, which can subsequently release formic acid.
Another potential pathway involves the direct reaction of the reduced molybdenum center with CO₂ to form a metallacarboxylate intermediate (Mo-CO₂⁻). Further reduction and protonation steps can then lead to the cleavage of a C-O bond, releasing CO and a metal-oxo species, or further reduction to other C₁ products.
Catalyst Design for CO₂ Conversion
The design of efficient molybdenum-based catalysts for CO₂ reduction focuses on several key aspects:
Redox Potential: The catalyst should have an appropriate redox potential to be reduced at a low overpotential, minimizing the energy input required for the reaction.
Ligand Environment: The ligands surrounding the molybdenum center play a crucial role in stabilizing the different oxidation states involved in the catalytic cycle and in tuning the reactivity of the metal center towards CO₂. For example, the use of π-accepting ligands can help to stabilize reduced metal centers.
Proton Relays: The incorporation of proton-donating or -relaying functionalities within the ligand framework can facilitate the proton-coupled electron transfer steps that are often involved in CO₂ reduction to products like formic acid or methane.
Active Site Generation: As seen with bio-inspired Mo-Cu complexes, the initial complex may be a pre-catalyst that is transformed under reductive conditions in the presence of CO₂ to generate the true active species. rsc.orgethz.ch
While the direct application of Cyclopentadienylmolybdenum(II) Tricarbonyl in large-scale CO₂ reduction is still an area for development, the fundamental understanding of the reactivity of related molybdenum complexes provides a strong foundation for the future design of catalysts based on this versatile organometallic scaffold. Theoretical studies using DFT can further aid in elucidating reaction mechanisms and predicting the catalytic activity of novel catalyst designs. researchgate.net
Other Organometallic Catalysis
Beyond their well-known applications in reactions like olefin epoxidation, cyclopentadienylmolybdenum(II) tricarbonyl-derived catalysts have shown significant promise in other important organometallic transformations, including the formation of carbon-carbon bonds and hydrosilylation reactions.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process for producing organosilicon compounds. While platinum and rhodium complexes are the most common catalysts, molybdenum-based systems have been investigated as a more earth-abundant alternative. Cationic cyclopentadienyl molybdenum dicarbonyl complexes, which are derivatives of the tricarbonyl species, have been shown to be active in the hydrosilylation of carbonyl compounds.
Specifically, complexes of the type [CpMo(CO)₂(IMes)]⁺ (where IMes is an N-heterocyclic carbene ligand) have been studied for the hydrosilylation of aldehydes and ketones. Mechanistic investigations using density functional theory (DFT) have provided significant insights into the reaction pathway. An ionic mechanism is proposed, which is initiated by the coordination of the silane (B1218182) to the molybdenum center. This is followed by a backside attack of the carbonyl oxygen on the coordinated silane, leading to the cleavage of the Si-H bond and the formation of a silyl (B83357) carbenium ion and a molybdenum hydride intermediate. This pathway, involving an Sₙ2@Si transition state, is calculated to have a relatively low activation energy, making the reaction feasible under mild conditions.
The scope of the hydrosilylation reaction catalyzed by such molybdenum complexes includes a variety of aldehydes and ketones. The efficiency of the reaction can be influenced by the nature of the silane and the carbonyl substrate.
Below is a representative data table for the hydrosilylation of aldehydes catalyzed by a related rhenium carbonyl complex, which illustrates the typical substrates and outcomes of such reactions.
| Entry | Substrate | Silane | Yield of Silyl Ether (%) | Reaction Conditions |
|---|---|---|---|---|
| 1 | Benzaldehyde | Triethylsilane | 98 | 1.0 mol% catalyst, 3:1 silane:aldehyde, neat, photolysis |
| 2 | 4-Methoxybenzaldehyde | Triethylsilane | 95 | 1.0 mol% catalyst, 3:1 silane:aldehyde, neat, photolysis |
| 3 | 4-Chlorobenzaldehyde | Triethylsilane | 92 | 1.0 mol% catalyst, 3:1 silane:aldehyde, neat, photolysis |
| 4 | 2-Naphthaldehyde | Triethylsilane | 96 | 1.0 mol% catalyst, 3:1 silane:aldehyde, neat, photolysis |
| 5 | Cinnamaldehyde | Triethylsilane | 89 | 1.0 mol% catalyst, 3:1 silane:aldehyde, neat, photolysis |
Ligand Effects on Catalytic Activity and Selectivity
The catalytic performance of cyclopentadienylmolybdenum tricarbonyl complexes can be dramatically altered by modifying the ligands attached to the molybdenum center. The substitution of CO ligands with other donor ligands, such as phosphines or N-heterocyclic carbenes (NHCs), or modifications to the cyclopentadienyl ring itself, can tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.
In the context of C-C bond formation, such as the molybdenum-catalyzed AAA of oxindoles, the choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands with both pyridine (B92270) and amide coordinating groups have been found to be crucial for high selectivity. nih.gov Furthermore, the electronic properties of the ligand can influence the regioselectivity of the reaction. For instance, the use of a more electron-rich bis-methoxy ligand was found to improve the regioselectivity in favor of the desired branched product by promoting the equilibration between the molybdenum enolate isomers. nih.gov
In hydrosilylation reactions catalyzed by [CpMo(CO)₂(L)]⁺ type complexes, the ligand L plays a key role. The replacement of a CO ligand with a strongly donating N-heterocyclic carbene (IMes) is crucial for the catalytic activity. The parent tricarbonyl complex itself is generally not an effective catalyst under the same conditions. The NHC ligand increases the electron density at the molybdenum center, which facilitates the activation of the silane.
Studies on related molybdenum hydride complexes of the type CpMo(PMe₃)ₓ(CO)₃₋ₓH have also shed light on ligand effects. The catalytic activity in reactions like the dehydrogenation of formic acid was found to be a non-monotonic function of the number of phosphine (B1218219) versus carbonyl ligands. Specifically, the highest activity was observed for the complex with two phosphine ligands, CpMo(PMe₃)₂(CO)H, indicating that a precise electronic and steric balance is required for optimal catalytic performance. mdpi.com This highlights that simply increasing the electron-donating ability by replacing all CO ligands with phosphines does not necessarily lead to a more active catalyst.
The substitution on the cyclopentadienyl ring also has a significant impact. For example, using a pentamethylcyclopentadienyl (Cp*) ligand instead of the unsubstituted Cp ligand generally increases the electron density at the metal center, which can enhance the catalytic activity. mdpi.com
Applications in Materials Science and Emerging Technologies
Precursors for Thin Film Deposition
Cyclopentadienylmolybdenum(II) tricarbonyl dimer is recognized as a precursor for creating thin films through vapor deposition techniques. americanelements.comstrem.com Its utility stems from its volatility and its ability to thermally decompose in a controlled manner, depositing molybdenum-containing layers onto a substrate. This process is central to Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to produce high-purity solid materials.
In MOCVD, a volatile organometallic precursor is introduced into a reaction chamber where it decomposes on a heated substrate, resulting in the formation of a thin film. While molybdenum hexacarbonyl (Mo(CO)₆) is a more commonly cited precursor for the CVD of molybdenum-based films such as molybdenum disulfide (MoS₂), cyclopentadienylmolybdenum tricarbonyl derivatives offer an alternative route. mdpi.com The choice of precursor is critical as it influences the deposition temperature, growth rate, and purity of the resulting film. For instance, the MOCVD of MoS₂ films often involves a co-reactant like elemental sulfur and occurs at temperatures between 600 °C and 800 °C. rsc.org The development of new precursors is an active area of research aimed at lowering deposition temperatures and improving film quality for applications in electronics and catalysis. rsc.org
Thin films of molybdenum and its compounds, such as molybdenum nitride (MoNₓ), are crucial for various industrial applications, including microelectronics and protective coatings. chemrxiv.org The ability to deposit smooth, uniform films with controlled thickness is paramount. chemrxiv.org Organometallic precursors like Cyclopentadienylmolybdenum(II) tricarbonyl are integral to achieving these material specifications.
Table 1: Comparison of Molybdenum Precursors in Vapor Deposition
| Precursor | Common Deposition Method | Typical Film Produced | Key Characteristics |
|---|---|---|---|
| Cyclopentadienylmolybdenum(II) tricarbonyl dimer | MOCVD | Molybdenum-containing films | Sold as a CVD/ALD precursor. strem.com |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | CVD/ALD | Mo, MoO₃, MoS₂ | Volatile solid, common for MoO₃ deposition followed by sulfurization. mdpi.com |
| Molybdenum(V) Chloride (MoCl₅) | CVD/ALD | MoS₂ | Air-sensitive and toxic, used with a sulfur source. mdpi.commdpi.com |
| (tBuN)₂MoCl₂·dad | MOCVD | MoNₓ | Single-source precursor for low-temperature (400 °C) deposition of MoNₓ films. chemrxiv.org |
Integration in Nanomaterials and Nanotechnology
The role of Cyclopentadienylmolybdenum(II) tricarbonyl extends into the realm of nanotechnology, where it is utilized both as a building block for nanomaterials and as a subject of fundamental nanoscale research. The compound can be sourced in high-purity, submicron, and nanopowder forms, suggesting its potential use in fabricating nanostructured materials. americanelements.com Beyond direct material synthesis, its derivatives are instrumental in enhancing the properties of other nanomaterials, such as in the creation of molybdenum-doped titanium dioxide nanoparticles, which exhibit improved photocatalytic activity for environmental remediation. researchgate.net
A significant application lies in the study of molecular-level dynamics. The dimeric form, [CpMo(CO)₃]₂, has been employed in ultrafast vibrational echo experiments to observe the dynamic processes of molecular rotors. sigmaaldrich.comsigmaaldrich.com In these experiments, ultrafast ultraviolet photoexcitation is used to cleave the Mo-Mo bond, generating two radical cyclopentadienylmolybdenum tricarbonyl monomers. nih.gov Scientists can then monitor the subsequent geminate rebinding reaction in real-time by observing the infrared signals from the carbon-monoxide ligands. nih.gov
Research has revealed that the dimer exists in two stable conformations, trans and gauche. nih.gov The ultrafast spectroscopy studies demonstrated that upon cleavage of the Mo-Mo bond, the resulting radicals, which are caged by the solvent, recombine exclusively into the trans configuration. nih.gov This work provides profound insights into the structural selectivity of chemical reactions at the nanoscale.
Table 2: Findings from Ultrafast Spectroscopy of [CpMo(CO)₃]₂
| Parameter | Observation | Source |
|---|---|---|
| Initial State | Exists as a mix of trans and gauche rotamers. | nih.gov |
| Process | Ultrafast UV photoexcitation cleaves the Mo-Mo bond. | nih.gov |
| Intermediate | Formation of two caged CpMo(CO)₃• radicals. | nih.gov |
| Rebinding Time | The geminate rebinding reaction occurs in approximately 31.6 picoseconds. | nih.gov |
| Final State | Monomers rebind to form only the trans isomer. | nih.gov |
| Technique | Nonequilibrium infrared echo spectroscopy. | nih.gov |
Exploration in Energy-Related Applications (excluding direct clinical energy applications)
Cyclopentadienylmolybdenum(II) tricarbonyl and related complexes are being actively explored for several applications in energy generation and conversion. The compound is noted for its use in solar energy and water treatment applications. americanelements.com Molybdenum-based materials, often deposited as thin films, are used in photothermal converters for solar energy systems. byu.edu
A key area of investigation is in the production of hydrogen, a clean energy carrier. Molybdenum derivatives have shown potential for generating hydrogen from water. nih.gov Furthermore, related cyclopentadienyl (B1206354) molybdenum complexes have been identified as effective catalysts for the dehydrogenation of formic acid. acs.org Formic acid is considered a promising material for hydrogen storage, and catalysts that can efficiently release H₂ from it are critical for its viability. The catalytic activity is highly dependent on the number of phosphine (B1218219) and carbonyl ligands attached to the molybdenum center. acs.org
Another significant emerging application is the catalytic reduction of carbon dioxide (CO₂). The conversion of CO₂ into chemical fuels is a major goal for sustainable energy cycles. Research has examined cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives as potential electrocatalysts for this transformation. depaul.edu While the dimer itself did not show significant catalytic activity for CO₂ reduction under the experimental conditions, a derivative containing a bipyridine ligand, [CpMo(bpy)(CO)₂]⁺, did exhibit a catalytic response. depaul.edu This finding suggests that with appropriate ligand modification, these molybdenum complexes could be developed into effective catalysts for converting waste CO₂ into valuable products.
Table 3: Energy-Related Research on Cyclopentadienylmolybdenum Tricarbonyl and its Derivatives
| Application Area | Role of Molybdenum Complex | Key Finding | Source |
|---|---|---|---|
| Solar Energy | Precursor for photothermal conversion films. | Molybdenum thin films are a component of solar energy converters. | americanelements.combyu.edu |
| Hydrogen Production | Catalyst for H₂ release from formic acid. | Related CpRMo(PMe₃)ₓ(CO)ᵧH compounds catalyze the reaction. | acs.org |
| CO₂ Reduction | Electrocatalyst precursor. | The dimer itself is not highly active, but a bipyridine derivative shows catalytic potential. | depaul.edu |
Development of High-Performance Polymeric Materials (as precursors or catalysts)
In polymer chemistry, Cyclopentadienylmolybdenum(II) tricarbonyl complexes serve as important precursors for catalysts, particularly in the epoxidation of olefins. sigmaaldrich.comsigmaaldrich.com Olefin epoxidation is a fundamental chemical transformation that produces epoxides, which are versatile building blocks for a wide range of high-performance polymeric materials, including epoxy resins, adhesives, and coatings.
The molybdenum complex itself is typically a "precatalyst" that is converted into a catalytically active species under the reaction conditions, often by oxidation with a peroxide like tert-butylhydroperoxide (TBHP). acs.orgresearchgate.net Kinetic studies on the oxidation of related cyclopentadienyl methyl tricarbonyl molybdenum(II) have shown that the reaction with TBHP generates highly active intermediates capable of rapidly transferring an oxygen atom to an olefin. acs.org
Research has also focused on modifying the cyclopentadienyl ligand to fine-tune the catalyst's performance. For example, a chiral complex was synthesized by attaching an amino acid functional group to the cyclopentadienyl ring. researchgate.net This modified complex was tested as a catalyst for the epoxidation of trans-β-methylstyrene. While it achieved excellent selectivity for the epoxide products, the chiral induction was negligible. researchgate.net Such studies demonstrate the ongoing efforts to develop sophisticated catalysts from cyclopentadienylmolybdenum precursors to control the structure and properties of the resulting polymeric materials.
Table 4: Catalytic Performance in Olefin Epoxidation
| Catalyst Precursor | Olefin Substrate | Key Performance Metric | Source |
|---|---|---|---|
| Oxidation products of η⁵-Cyclopentadienyl Methyl Tricarbonyl Mo(II) | General Olefins | Active intermediates formed with TBHP rapidly epoxidize the olefin. | acs.org |
| Amino acid-functionalized CpMo(CO)₃ complex | trans-β-methylstyrene | Excellent selectivity for epoxide isomers. | researchgate.net |
Future Directions and Research Perspectives
Development of Novel Synthetic Strategies
The traditional synthesis of cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)₃]₂, involves the reaction of molybdenum hexacarbonyl with sodium cyclopentadienide (B1229720), followed by an oxidation step. wikipedia.org While effective, this method often requires stringent reaction conditions and the use of pyrophoric reagents. Future research is geared towards developing more sustainable and efficient synthetic routes.
Alternative Precursors and Greener Methodologies: One promising avenue is the exploration of alternative molybdenum precursors, such as Mo(CO)₃(CH₃CN)₃, which can react under milder conditions. wikipedia.org The development of one-pot syntheses that minimize waste and purification steps is also a key objective. Furthermore, researchers are investigating greener solvents and reaction conditions to reduce the environmental impact of these syntheses.
Functionalized Cyclopentadienyl (B1206354) Ligands: A significant area of development lies in the synthesis of derivatives with functionalized cyclopentadienyl (Cp) ligands. By introducing specific substituents onto the Cp ring, the steric and electronic properties of the resulting complexes can be fine-tuned. For instance, amino acid-functionalized cyclopentadienyl ligands have been used to create chiral molybdenum complexes. researchgate.net The synthesis of such tailored ligands opens up possibilities for enantioselective catalysis and the development of complexes with specific recognition properties.
Exploration of New Reactivity Modes and Catalytic Cycles
While cyclopentadienylmolybdenum tricarbonyl complexes are known as precursors for catalysts in olefin epoxidation, their full catalytic potential is yet to be unlocked. sigmaaldrich.com Future research will focus on uncovering novel reactivity modes and designing more efficient and selective catalytic cycles.
Catalysis Beyond Epoxidation: There is a growing interest in exploring the application of these complexes in other catalytic transformations. For example, derivatives of cyclopentadienylmolybdenum tricarbonyl have been shown to catalyze the release of hydrogen from formic acid, a key reaction for hydrogen storage technologies. acs.orgnih.gov The investigation of their potential in reactions such as C-H activation, polymerization, and small molecule activation is a fertile ground for future studies.
Understanding Reaction Mechanisms: A deeper understanding of the reaction mechanisms is crucial for the rational design of improved catalysts. The thermolysis of [CpMo(CO)₃]₂ leads to decarbonylation and the formation of a dicarbonyl dimer, [Cp₂Mo₂(CO)₄], which features a formal Mo-Mo triple bond and exhibits unique reactivity. wikipedia.org Elucidating the elementary steps in catalytic cycles, identifying reactive intermediates, and understanding the role of the ligand sphere are key research objectives.
Advanced Characterization Techniques for In-Situ Studies
To gain deeper insights into reaction mechanisms and the nature of active species, the application of advanced characterization techniques for in-situ and operando studies is paramount. These techniques allow for the observation of catalysts under actual reaction conditions, providing a dynamic picture of the chemical transformations. psi.ch
Operando Spectroscopy: Techniques such as operando Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS), X-ray Absorption Spectroscopy (XAS), X-ray Diffraction (XRD), and Raman spectroscopy are powerful tools to probe the electronic and structural changes of molybdenum catalysts during reaction. researchgate.net These methods can help identify the oxidation state of the molybdenum center, the coordination environment, and the nature of surface species.
In-Situ FT-IR and NMR Spectroscopy: In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for studying carbonyl-containing complexes, providing information on the bonding and electronic environment of the CO ligands. mdpi.com Advances in high-pressure and high-temperature NMR techniques can also provide valuable information about the structure and dynamics of species in solution. The combination of these techniques will be instrumental in unraveling complex reaction networks. acs.org
Deeper Integration of Computational and Experimental Approaches
The synergy between computational and experimental studies is becoming increasingly important in modern chemistry. acs.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, bonding, and reactivity of organometallic complexes, complementing experimental observations.
Predictive Modeling: Computational modeling can be used to predict the properties of new, yet-to-be-synthesized complexes, guiding experimental efforts towards the most promising candidates. DFT calculations have been successfully employed to understand the nature of the Mo-Mo interaction in dinuclear molybdenum complexes, revealing a formal bond order of zero in certain formate-bridged species. acs.orgnih.gov
Mechanism Elucidation: Computational studies can also be used to map out potential energy surfaces for catalytic reactions, helping to identify transition states and intermediates and to elucidate reaction mechanisms. acs.org By comparing calculated and experimental data, a more complete and nuanced understanding of the factors that control reactivity and selectivity can be achieved.
Design of Next-Generation Molybdenum Organometallic Materials
Beyond their use as homogeneous catalysts, there is a growing interest in incorporating cyclopentadienylmolybdenum tricarbonyl and its derivatives into advanced functional materials. acs.org This includes the development of heterogeneous catalysts, functional polymers, and molecular electronic devices.
Heterogenization of Catalysts: Immobilizing molybdenum complexes on solid supports, such as polymers or silica, offers the advantages of easy catalyst separation and recycling. mdpi.combohrium.com Future research will focus on developing robust and efficient methods for the heterogenization of these complexes while maintaining or even enhancing their catalytic activity.
Functional Polymers and Materials: The incorporation of molybdenum organometallic fragments into polymer backbones can lead to materials with novel electronic, optical, or catalytic properties. The design and synthesis of such functional materials is a promising area for future research, with potential applications in areas such as sensing, light-emitting devices, and energy storage. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing cyclopentadienylmolybdenum(II) tricarbo complexes, and how can reaction conditions be optimized for reproducibility?
this compound complexes are typically synthesized via ligand substitution reactions using cyclopentadienyl precursors and molybdenum halides under inert atmospheres. Key parameters include temperature control (e.g., −78°C to room temperature), solvent selection (e.g., THF or ethers), and stoichiometric ratios of ligands to metal precursors. Optimization involves iterative testing of these variables, with characterization via NMR and X-ray crystallography to confirm structural integrity. The CAS registry (12091-64-4) and safety protocols for handling molybdenum compounds should be strictly followed .
Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural determination of this compound derivatives?
X-ray crystallography is the gold standard for structural confirmation. For example, bond lengths (e.g., Mo–C distances of 1.375–1.534 Å) and coordination geometries can distinguish between monomeric and dimeric forms. Spectroscopic techniques like IR (to identify CO stretching frequencies) and UV-Vis (for d-d transitions) complement crystallography. Discrepancies in data (e.g., unexpected bond angles) should prompt re-evaluation of sample purity or crystallographic refinement parameters .
Q. What are the critical safety considerations when handling this compound complexes in laboratory settings?
These compounds are moisture-sensitive and may release toxic gases (e.g., CO) upon decomposition. Use gloveboxes or Schlenk lines for synthesis, and store under argon. Personal protective equipment (PPE) and fume hoods are mandatory. Refer to Material Safety Data Sheets (MSDS) for specific hazards, including acute toxicity (oral LD50 data) and proper disposal methods .
Advanced Research Questions
Q. How can researchers address contradictions in catalytic activity data for this compound complexes in organic transformations?
Discrepancies may arise from variations in solvent polarity, substrate accessibility, or trace impurities. Employ controlled experiments with standardized substrates (e.g., styrene epoxidation) and replicate trials. Statistical tools (e.g., ANOVA) can quantify variability. Cross-validate results with computational studies (DFT) to correlate electronic structure with reactivity .
Q. What mechanistic insights can be gained from kinetic studies of this compound-mediated reactions?
Rate-determining steps can be elucidated via variable-temperature NMR or stopped-flow techniques. For instance, monitoring CO ligand dissociation rates under different pressures provides insight into catalytic cycles. Isotopic labeling (e.g., ^13CO) and Eyring plot analysis further refine activation parameters. Contrast these findings with analogous tungsten or chromium complexes to isolate electronic effects .
Q. How do steric and electronic modifications to the cyclopentadienyl ligand influence the redox properties of molybdenum(II) tricarbo complexes?
Substituents like tert-butyl groups increase steric bulk, potentially stabilizing low-coordination states. Cyclic voltammetry (CV) can track shifts in redox potentials (e.g., Mo^II/Mo^III couples). Compare electrochemical data with computational models (e.g., HOMO-LUMO gaps) to predict ligand effects on electron-transfer pathways .
Methodological Guidance
Q. What strategies ensure rigorous reproducibility in synthesizing this compound derivatives across laboratories?
Document all parameters: solvent batch purity, inert gas flow rates, and heating/cooling gradients. Use internal standards (e.g., ferrocene for NMR) and share raw crystallographic data (CIF files) for peer validation. Adhere to IUPAC nomenclature and report yields with error margins .
Q. How should researchers design experiments to isolate the role of ancillary ligands in modulating molybdenum(II) tricarbo reactivity?
Use a ligand library approach with systematic variation (e.g., Cp vs. Cp* ligands). Pair kinetic studies with XAS (X-ray absorption spectroscopy) to probe metal-ligand bonding in situ. Control for solvent and counterion effects by maintaining consistent reaction matrices .
Data Analysis and Contradiction Resolution
Q. What analytical frameworks resolve contradictions between theoretical predictions and experimental outcomes for molybdenum(II) tricarbo complexes?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if DFT predicts a square-planar geometry but crystallography reveals trigonal bipyramidal, re-examine basis sets or solvent interactions in simulations. Use Bayesian statistics to weigh competing models .
Q. How can researchers leverage crystallographic databases to validate structural anomalies in this compound derivatives?
Cross-reference Cambridge Structural Database (CSD) entries (e.g., deposition numbers for related complexes) to identify outliers. Metrics like R-factor discrepancies or thermal displacement parameters highlight potential refinement errors. Collaborative peer review of crystallographic data is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
